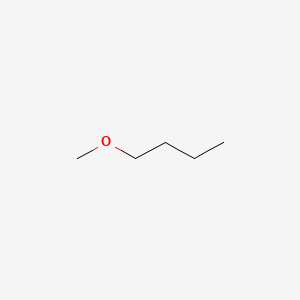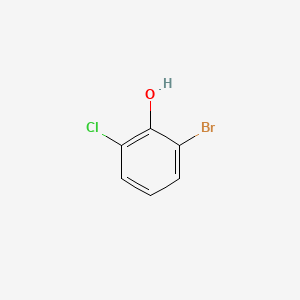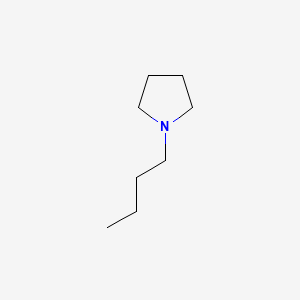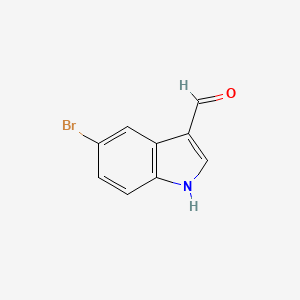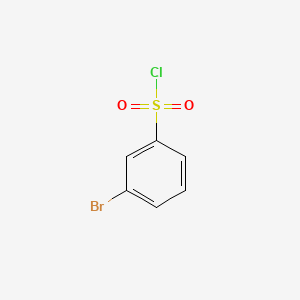
3-Bromobenzenesulfonyl chloride
Übersicht
Beschreibung
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
Synthesis Analysis
3-Bromobenzenesulfonyl chloride is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors . It may also be used in the preparation of 2-(3-bromophenyl)-5-n-butylfuran, 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, 3-bromo-4-(3-bromophenyl)thiophene, and 2,5-bis(3-bromophenyl)-1-methylpyrrole .Molecular Structure Analysis
The molecular formula of 3-Bromobenzenesulfonyl chloride is C6H4BrClO2S .Chemical Reactions Analysis
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative that participates in various chemical reactions. It is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors .Physical And Chemical Properties Analysis
3-Bromobenzenesulfonyl chloride has a density of 1.773 g/mL at 25 °C (lit.), a boiling point of 90-91 °C/0.5 mmHg (lit.), and a melting point of 30-33 °C . Its refractive index is n20/D 1.593(lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Sulfonylanthranilic Acid Derivatives
3-Bromobenzenesulfonyl chloride: is utilized in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives are important intermediates in the production of various dyes, pigments, and pharmaceutical compounds. The sulfonyl chloride group acts as an activating agent, facilitating further chemical reactions that lead to the formation of complex organic structures.
Development of HIV Protease Inhibitors
This compound plays a crucial role in the creation of potent P1′ benzenesulfonyl azacyclic urea inhibitors for the human immunodeficiency virus (HIV) protease . These inhibitors are designed to block the protease enzyme, which is essential for the maturation of the HIV virus, thereby halting the progression of the infection.
Preparation of Bromophenyl-Substituted Furans
Researchers use 3-Bromobenzenesulfonyl chloride to prepare 2-(3-bromophenyl)-5-n-butylfuran and similar compounds . These furan derivatives have potential applications in organic electronics due to their semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Synthesis of Bromophenyl-Substituted Thiophenes
The compound is also involved in synthesizing 3-bromo-4-(3-bromophenyl)thiophene . Thiophenes are a class of heterocyclic compounds with applications in the pharmaceutical industry and as building blocks for conducting polymers in electronic devices.
Production of Bis-Bromophenyl-Substituted Pyrroles
3-Bromobenzenesulfonyl chloride: is used to produce 2,5-bis(3-bromophenyl)-1-methylpyrrole . Pyrroles are significant in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.
Safety and Hazards
3-Bromobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Bromobenzenesulfonyl chloride .
Wirkmechanismus
Target of Action
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It primarily targets proteins and other biological molecules with nucleophilic functional groups, such as amines and alcohols, in the body. These targets play a crucial role in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2Cl) of 3-Bromobenzenesulfonyl chloride reacts with the nucleophilic functional groups of target molecules, leading to the formation of sulfonamides or sulfonate esters . This reaction results in the modification of the target molecules, which can alter their function.
Biochemical Pathways
The sulfonylation of target molecules by 3-Bromobenzenesulfonyl chloride can affect various biochemical pathways. For instance, it has been reported that the compound participates in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives can inhibit certain enzymes, thereby affecting the corresponding biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromobenzenesulfonyl chloride’s action depend on the specific targets and pathways it affects. For example, the formation of N-sulfonylanthranilic acid derivatives can lead to the inhibition of certain enzymes, potentially affecting cellular processes regulated by these enzymes .
Eigenschaften
IUPAC Name |
3-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183287 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzenesulfonyl chloride | |
CAS RN |
2905-24-0 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?
A1: 3-Bromobenzenesulfonyl chloride acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.
Q2: What are the advantages of using this particular synthetic approach compared to other methods?
A2: This palladium-catalyzed direct arylation offers several benefits:
- Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []
- Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





